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molecular formula C5H5N3O3 B8763125 4-Methoxy-5-nitropyrimidine

4-Methoxy-5-nitropyrimidine

Cat. No. B8763125
M. Wt: 155.11 g/mol
InChI Key: SIOSJFKPDFZTML-UHFFFAOYSA-N
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Patent
US04434167

Procedure details

10 g 4-methoxy-5-nitropyrimidine in 500 ml methanol are hydrated for 2.5 hours at 2 bar in the presence of 4.5 g Raney nickel. After filtration, the solution is concentrated. 8.0 g 5-amino-4-methoxypyrimidine having a melting point of 71° to 74° C. are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][N:6]=[CH:5][N:4]=1>CO.[Ni]>[NH2:9][C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=NC=NC=C1[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=NC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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